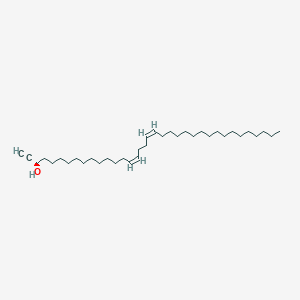

Lembehyne B

Description

Structure

2D Structure

Properties

Molecular Formula |

C36H66O |

|---|---|

Molecular Weight |

514.9 g/mol |

IUPAC Name |

(3R,15Z,19Z)-hexatriaconta-15,19-dien-1-yn-3-ol |

InChI |

InChI=1S/C36H66O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36(37)4-2/h2,19-20,23-24,36-37H,3,5-18,21-22,25-35H2,1H3/b20-19-,24-23-/t36-/m0/s1 |

InChI Key |

VVYNHHHMIZBQFU-OVGAFRCBSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC/C=C\CC/C=C\CCCCCCCCCCC[C@H](C#C)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCC=CCCC=CCCCCCCCCCCCC(C#C)O |

Synonyms |

lembehyne B |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Modern Chromatographic and Separation Techniques for Trace Quantities

Isolating compounds like Lembehyne B, which are present in trace quantities (e.g., 10–15 mg kg⁻¹), requires sophisticated chromatographic and separation techniques. rsc.org Early studies on the isolation of similar polyacetylenes from marine sponges utilized column chromatography and Thin-Layer Chromatography (TLC). phytojournal.com Modern approaches often involve a combination of these techniques, along with more advanced methods to achieve high purity and isolate sufficient amounts for structural elucidation and biological testing.

Techniques commonly employed in the isolation of natural products from marine sponges include:

Column Chromatography: This is a fundamental technique used to separate compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. Various solvent systems are used to elute compounds. rsc.orgnih.govmdpi.comacs.org

Thin-Layer Chromatography (TLC): Used for monitoring the progress of separation and checking the purity of fractions. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): Essential for determining the exact mass and elemental composition of isolated compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for determining the detailed structural information of the isolated compound. mdpi.com

For isolating trace quantities, techniques like High-Performance Liquid Chromatography (HPLC), including reversed-phase systems, are often employed for their high resolving power and sensitivity. phytojournal.com The isolation process typically involves initial extraction of the sponge material with organic solvents, followed by a series of chromatographic steps to purify the target compound. For instance, silica gel column chromatography with specific solvent mixtures (e.g., hexane/EtOAc) has been reported for the purification of intermediates and the final product in synthetic schemes related to this compound. rsc.orgnih.govmdpi.comacs.org

Data from synthetic procedures, which often mimic or are informed by isolation strategies, highlight the use of silica gel column chromatography with specific solvent ratios for purification, yielding compounds as oily liquids or waxy solids. rsc.orgnih.govmdpi.comacs.org

| Technique | Application in Isolation/Synthesis |

| Column Chromatography (Silica Gel) | Separation and purification of compounds and intermediates. rsc.orgnih.govmdpi.comacs.org |

| Thin-Layer Chromatography (TLC) | Monitoring separation progress and checking purity. rsc.orgnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Determination of exact mass and elemental composition. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of molecular structure. mdpi.com |

Strategies for Sustainable Sourcing and Biomass Acquisition

The fact that this compound is found in marine sponges in only micro quantities presents a significant challenge for its sustainable sourcing and biomass acquisition for research and potential applications. rsc.orgnih.gov Harvesting marine sponges from their natural habitats can have ecological impacts, potentially disrupting marine ecosystems.

Strategies for more sustainable approaches include:

Aquaculture: Cultivating the Haliclona sponge species in controlled environments could provide a more reliable and sustainable source of biomass compared to wild harvesting.

Cell Culture: Developing in vitro cell cultures of the sponge cells that produce this compound could offer a highly sustainable method for compound production, independent of natural populations.

Biotechnology and Synthetic Biology: Exploring the biosynthetic pathways of this compound in the sponge could lead to the development of biotechnological methods for its production, such as introducing the relevant genes into a heterologous host organism.

Chemical Synthesis: The total synthesis of this compound has been achieved, providing an alternative to sourcing the compound from natural populations. rsc.orgmdpi.comnih.govsciforum.net Developing efficient and scalable synthetic routes is crucial for providing access to larger quantities of the compound without impacting marine ecosystems. rsc.orgnih.gov

The development of stereoselective synthetic methods for this compound and its analogues is an active area of research, aiming to provide access to these compounds for further study. rsc.orgmdpi.comnih.govsciforum.netresearchgate.netnih.gov These synthetic efforts contribute to sustainable access by reducing the reliance on potentially over-harvested natural sources. Sustainable sourcing in general emphasizes minimizing environmental impact, supporting ethical practices, and promoting social responsibility throughout the supply chain. researchgate.netwwf-scp.orgivalua.comscitechnol.commdpi.com This includes considering the environmental and social impact of sourcing strategies and applying Environmental, Social, and Governance (ESG) criteria. ivalua.com While specific strategies for the sustainable sourcing of Haliclona sponges for this compound are not detailed in the provided search results, the general principles of sustainable sourcing in natural product discovery from marine organisms would apply.

Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic Methods for Molecular Structure Determination

A combination of spectroscopic techniques is employed to fully characterize the structure of Lembehyne B.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the arrangement of atoms in a molecule. mdpi.comacs.orgrsc.orgnih.gov

Proton NMR (¹H NMR) spectroscopy provides information about the different types of hydrogen atoms in the molecule and their local environment. The chemical shift (δ), multiplicity, and integration of the signals in a ¹H NMR spectrum are indicative of the number of protons, their neighboring atoms, and coupling interactions. For this compound, ¹H NMR data reveals characteristic signals corresponding to methyl groups, methylene (B1212753) groups in various environments (including those adjacent to double bonds and functional groups), methine protons, and vinylic protons mdpi.comacs.orgrsc.orgnih.gov.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Example) |

| 0.90 | t | 3H | CH₃ mdpi.comacs.orgnih.gov |

| 1.17–1.54 | m | Multiple H | CH₂ (various environments) mdpi.comacs.orgnih.gov |

| 1.61–1.78 | m | 2H | CH₂ acs.orgnih.gov |

| 1.95–2.13 | m | Multiple H | CH₂–CH= mdpi.comacs.orgnih.gov |

| 4.39-4.45 | t, td | 1H | HO–CH mdpi.comacs.orgnih.gov |

| 5.31–5.44 | m | 4H | =CH mdpi.comacs.orgnih.gov |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The chemical shifts in a ¹³C NMR spectrum are sensitive to the electronic environment of each carbon atom, allowing for the identification of different types of carbon atoms, such as methyl, methylene, methine, quaternary carbons, and those involved in double or triple bonds mdpi.comacs.orgrsc.orgnih.gov. For this compound, ¹³C NMR data helps delineate the long hydrocarbon chain, the positions of the double and triple bonds, and the carbon bearing the hydroxyl group mdpi.comacs.orgrsc.orgnih.gov.

| Chemical Shift (δ, ppm) | Assignment (Example) |

| 14.13 | CH₃ mdpi.comacs.orgnih.gov |

| 22.71 | CH₂ mdpi.comacs.orgnih.gov |

| 27.28, 27.43 | CH₂–CH= mdpi.comacs.orgnih.gov |

| 29.24–29.78 | CH₂ (long chain) mdpi.comacs.orgrsc.orgnih.gov |

| 31.94-31.95 | CH₂ mdpi.comacs.orgnih.gov |

| 37.48-37.66 | CH₂ adjacent to CH(OH) mdpi.comacs.orgnih.gov |

| 62.22-62.83 | CH(OH) or CH₂OH mdpi.comacs.orgrsc.orgnih.gov |

| 69.71-69.81 | Alkyne carbon acs.orgnih.gov |

| 76.86-77.53 | Alkyne carbon acs.orgnih.gov |

| 81.08-80.54 | Alkyne carbon acs.orgnih.gov |

| 129.15-129.16 | =CH mdpi.comacs.orgrsc.orgnih.gov |

| 130.37-130.40 | =CH mdpi.comacs.orgrsc.orgnih.gov |

Two-dimensional (2D) NMR techniques provide crucial information about the relationships between different nuclei in a molecule, aiding in the assignment of signals and the determination of connectivity and spatial proximity acs.org. COSY (Correlation Spectroscopy) reveals coupled protons, helping to trace proton networks. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds, providing information about longer-range connectivity. NOESY (Nuclear Overhauser Effect Spectroscopy) indicates spatial proximity between protons, which is valuable for determining stereochemistry and conformation acs.org. While specific 2D NMR data for this compound is not explicitly detailed in the provided snippets, these techniques are standard in the structural elucidation of complex natural products like lembehynes and would be essential for confirming the proposed structure and stereochemistry acs.org.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule and its elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with very similar nominal masses and provide the molecular formula acs.orgnih.govmdpi.comnih.govacs.org. For this compound, HRMS data confirms its molecular weight and elemental composition, which is essential for validating the structure proposed based on NMR data acs.orgnih.gov. For example, HRMS (ESI-TOF) data for this compound has been reported, providing calculated and found values for its protonated molecular ion [M + H]⁺ acs.orgnih.gov.

| Ion | Calculated Mass | Found Mass | Molecular Formula |

| [M + H]⁺ | 612.0437 | 612.0433 | C₄₂H₇₄O₂ acs.org |

| [M + H]⁺ | 489.8793 | 489.8790 | C₃₄H₆₄O acs.orgnih.gov |

| [M + H]⁺ | 583.9905 | 583.9900 | C₄₀H₇₀O₂ nih.gov |

| [M + H]⁺ | 569.9639 | 569.9631 | C₃₉H₆₈O₂ acs.orgnih.gov |

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds when exposed to infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, resulting in distinctive bands in the IR spectrum mdpi.comrsc.orgmdpi.comresearchgate.net. For this compound, IR analysis helps confirm the presence of key functional groups such as hydroxyl (-OH) and alkyne (C≡C) groups mdpi.comrsc.orgresearchgate.net.

| Absorption Band (νmax, cm⁻¹) | Functional Group (Example) |

| 3310-3313 | O-H (stretch) mdpi.com |

| ~2100 | C≡C (stretch) benchchem.com |

| 2924-2928 | C-H (stretch, alkane) mdpi.comrsc.org |

| 2851-2853 | C-H (stretch, alkane) mdpi.comrsc.org |

| 1463-1464 | C-H (bend, alkane) mdpi.comrsc.org |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) for Chromophore Detection

Determination of Absolute and Relative Stereochemistry

Determining the absolute and relative stereochemistry of a chiral molecule like this compound is essential as different stereoisomers can exhibit distinct biological activities rscf.ru. Several spectroscopic and chemical methods are employed for this purpose.

Chiral Derivatization Strategies (e.g., Modified Mosher's Method)

Chiral derivatization involves reacting a chiral molecule with a chiral reagent to form diastereomeric derivatives. These derivatives can then be analyzed by NMR spectroscopy, where the signals for corresponding nuclei in the diastereomers will differ due to their distinct magnetic environments illinois.edu. The modified Mosher's method is a widely used technique for determining the absolute configuration of chiral alcohols and amines illinois.educapes.gov.br. This method involves forming esters with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) enantiomers and analyzing the proton NMR chemical shift differences (Δδ) of the resulting diastereomers. The pattern of these chemical shift differences allows for the assignment of the absolute configuration of the chiral center. The modified Mosher's method has been explicitly mentioned in the context of structural determination for lembehynes, including Lembehyne A, a related compound capes.gov.brresearchgate.net. This suggests its application, or potential applicability, in determining the stereochemistry of the chiral hydroxyl group in this compound.

Spectroscopic Approaches for Stereochemical Assignment (e.g., NOESY, CD Spectroscopy)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that reveals through-space correlations between protons sinica.edu.twresearchgate.netlibretexts.orglibretexts.org. These correlations are dependent on the spatial proximity of nuclei, typically within 5 Angstroms, and are particularly useful for determining relative stereochemistry and molecular conformation libretexts.orglibretexts.org. By observing NOESY correlations between different parts of the this compound molecule, researchers can gain insights into the relative orientation of substituents and thus deduce relative stereochemical relationships.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules ntu.edu.sgbio-structure.com. CD spectra are highly sensitive to the three-dimensional structure and conformation of chiral compounds, particularly those containing chromophores in chiral environments ntu.edu.sgbio-structure.comphotophysics.com. While general applications of CD spectroscopy for structural characterization of chiral molecules are well-documented ntu.edu.sgbio-structure.comphotophysics.com, specific details regarding its use for this compound were not found in the provided search results. However, given that this compound is a chiral molecule with chromophoric units (diene and alkyne), CD spectroscopy would be a relevant technique to provide information about its conformation and contribute to the assignment of its absolute configuration, especially when used in conjunction with computational methods.

X-ray Crystallography (if applicable to derivatives or co-crystals)

X-ray crystallography is a powerful technique that provides a direct determination of the three-dimensional arrangement of atoms in a crystalline solid wikipedia.orglibretexts.orgnih.govyoutube.com. This method requires obtaining high-quality single crystals of the compound or a suitable derivative or co-crystal wikipedia.orgcore.ac.uk. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the electron density distribution can be mapped, allowing for the precise location of atoms and the determination of bond lengths and angles wikipedia.orglibretexts.org. X-ray crystallography can unequivocally establish both relative and absolute stereochemistry wikipedia.org. While X-ray crystallography is a definitive method for structure determination, its application to this compound would be contingent on the ability to obtain suitable crystals. The search results did not explicitly mention the X-ray crystallographic analysis of this compound itself, but the technique is a standard tool in structural elucidation when applicable researchgate.net.

Computational Chemistry in Structural Verification

Computational chemistry plays an increasingly important role in supporting and verifying structural and stereochemical assignments made through experimental methods lu.sebioscipublisher.com. Theoretical calculations, such as density functional theory (DFT), can be used to predict various spectroscopic parameters (e.g., NMR chemical shifts, CD spectra) for proposed structures and stereoisomers core.ac.uk. Comparing these calculated values with experimental data can help validate the assigned structure and stereochemistry. Computational methods can also be used to explore the conformational space of a molecule and assess the relative energies of different conformers, which is important for interpreting spectroscopic data, particularly NOESY and CD spectra. While specific instances of computational chemistry being used for this compound's structural verification were not detailed in the search results, it is a common and valuable tool in modern natural product structure elucidation.

Synthetic Chemistry of Lembehyne B and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of lembehyne B involves breaking down the target molecule into simpler, readily available starting materials through a series of hypothetical disconnections. A key challenge in this process is the stereoselective construction of the (13Z,17Z)-diene system and the introduction of the correct configuration at the C-3 hydroxyl bearing carbon rsc.orgsemanticscholar.org.

Identification of Key Structural Motifs for Disconnection

The prominent structural features of this compound that guide the retrosynthetic analysis are the terminal alkyne, the hydroxyl group at the propargylic position, and the internal (Z,Z)-diene unit. The long aliphatic chain also necessitates efficient coupling strategies to connect smaller fragments rsc.orgsemanticscholar.org. A crucial disconnection point identified in the retrosynthetic analysis is the bond adjacent to the propargylic alcohol, which suggests the coupling of a long-chain aldehyde precursor with a suitable acetylide reagent to form the alkyne and the alcohol functionality rsc.orgmdpi.comsemanticscholar.org. Another critical disconnection lies within the (Z,Z)-diene moiety, requiring a method that allows for its stereoselective formation from simpler building blocks rsc.orgsemanticscholar.org.

Strategic Planning for Stereocontrol in Target Synthesis

Achieving the correct stereochemistry, particularly the (Z,Z) configuration of the diene and the (R) configuration of the C-3 hydroxyl group in natural this compound, is paramount rsc.orgmdpi.comsemanticscholar.org. Stereocontrol in the formation of the (Z,Z)-diene has been addressed by employing specific catalytic reactions designed for this purpose rsc.orgmdpi.comsemanticscholar.org. For the stereogenic center bearing the hydroxyl group, a common strategy involves the oxidation of a precursor alcohol to a ketone, followed by a stereoselective reduction using chiral reducing agents rsc.orgmdpi.comsemanticscholar.org. Alternatively, asymmetric alkynylation of an aldehyde could be employed, although the oxidation/stereoselective reduction route has been successfully demonstrated rsc.orgmdpi.comsemanticscholar.org.

Total Synthesis Methodologies

The total synthesis of this compound has been achieved through innovative methodologies that address the challenges posed by its structure, particularly the stereoselective construction of the diene and the propargylic alcohol.

Pioneering Stereoselective Total Synthesis Routes

The first total synthesis of racemic this compound and a stereoselective synthesis of the natural (R)-stereoisomer have been reported rsc.orgnih.govsemanticscholar.org. These pioneering routes highlight the importance of stereocontrol in assembling the molecule's key features rsc.orgsemanticscholar.org. A central aspect of these syntheses is the efficient construction of the long carbon chain incorporating the (Z,Z)-diene rsc.orgsemanticscholar.org. The final steps involve the introduction of the terminal alkyne and the stereoselective formation of the hydroxyl group rsc.orgmdpi.comsemanticscholar.org.

Key Reactions and Catalytic Systems (e.g., Ti-catalyzed Cross-cyclomagnesiation / Dzhemilev Reaction)

A key reaction employed in the synthesis of the this compound framework is the Ti-catalyzed cross-cyclomagnesiation of 1,2-dienes with Grignard reagents, also known as the Dzhemilev reaction rsc.orgmdpi.comresearchgate.netsemanticscholar.orgrsc.orgnih.govmdpi.comnih.govsciforum.net. This reaction is crucial for the stereoselective formation of the (Z,Z)-diene moiety, a structural element that is challenging to construct with high stereopurity using traditional methods rsc.orgmdpi.comsemanticscholar.org. The reaction typically involves the use of a catalytic amount of Cp2TiCl2 and metallic magnesium as a halogen ion acceptor rsc.orgmdpi.comsemanticscholar.orgmdpi.comnih.govsciforum.net. This catalytic system facilitates the formation of a magnesacyclopentane intermediate, which upon hydrolysis, yields the desired (Z,Z)-diene product rsc.orgsemanticscholar.orgmdpi.com.

Another significant transformation is the introduction of the terminal alkyne and the propargylic alcohol. This is typically achieved by reacting a long-chain aldehyde precursor with a lithium acetylide, such as lithium trimethylsilylacetylenide rsc.orgmdpi.comsemanticscholar.orgmdpi.comnih.govsciforum.net. The trimethylsilyl (B98337) group serves as a protecting group for the alkyne and is later removed using a reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) rsc.orgmdpi.comsemanticscholar.orgmdpi.comnih.govsciforum.net.

For the stereoselective synthesis of natural this compound, the hydroxyl group at C-3 must have the (R) configuration rsc.orgmdpi.comsemanticscholar.org. This is achieved by oxidizing the racemic propargylic alcohol to the corresponding ketone, followed by a stereoselective reduction rsc.orgmdpi.comsemanticscholar.org. Chiral reducing agents, such as B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-borane), have been successfully employed for this stereoselective reduction, yielding the desired (R)-alcohol with high enantiomeric excess rsc.orgmdpi.comsemanticscholar.orgsciforum.netsciforum.net.

Intermediate Compound Synthesis and Characterization

The synthesis of this compound involves the preparation and characterization of several key intermediate compounds. A crucial intermediate is the long-chain aldehyde precursor containing the (Z,Z)-diene unit, such as (13Z,17Z)-tetraconta-13,17-dienal rsc.orgmdpi.comsemanticscholar.orgmdpi.comnih.govsciforum.net. This aldehyde is typically synthesized through the Ti-catalyzed cross-cyclomagnesiation reaction rsc.orgmdpi.comsemanticscholar.orgmdpi.comnih.govsciforum.net.

Another important intermediate is the propargylic alcohol, initially obtained as a racemic mixture from the reaction of the aldehyde with a protected acetylide rsc.orgmdpi.comsemanticscholar.orgmdpi.comnih.govsciforum.net. This racemic alcohol is then oxidized to the corresponding ketone before the stereoselective reduction to obtain the natural (R)-isomer rsc.orgmdpi.comsemanticscholar.orgsciforum.netsciforum.net. Characterization of these intermediates and the final product is typically performed using spectroscopic techniques such as 1H and 13C NMR spectroscopy, as well as mass spectrometry mdpi.comsciforum.net. Elemental analysis may also be used to confirm the composition of synthesized compounds mdpi.com.

Here is a table summarizing some key intermediates and reagents mentioned in the synthesis of this compound:

| Compound Name | Role in Synthesis |

| (13Z,17Z)-tetraconta-13,17-dienal | Key aldehyde precursor |

| 1,2-nonadecadiene | Starting material for cross-cyclomagnesiation |

| Tetrahydropyran (B127337) ether of 13,14-pentadecadienol | Starting material for cross-cyclomagnesiation |

| EtMgBr | Grignard reagent in cross-cyclomagnesiation |

| Cp2TiCl2 | Catalyst for cross-cyclomagnesiation |

| Lithium trimethylsilylacetylenide | Reagent for introducing alkyne and alcohol |

| TBAF | Reagent for trimethylsilyl group deprotection |

| Dess-Martin periodinane | Oxidizing agent for alcohol to ketone conversion |

| B-3-pinanyl-9-borabicyclo[3.3.1]nonane | Chiral reducing agent for stereoselective reduction |

Enantioselective Synthesis Strategies and Efficiency

Enantioselective synthesis is crucial for obtaining biologically active natural products like this compound in their pure stereoisomeric forms. A stereoselective method for the synthesis of natural this compound has been developed, utilizing a Ti-catalyzed cross-cyclomagnesiation of oxygenated aliphatic 1,2-dienes with Grignard reagents as a key step. kpfu.rusciforum.net This approach allows for the stereoselective formation of the 1Z,5Z-diene fragment present in this compound. researchgate.netsciforum.net

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is undertaken to explore the relationship between structural modifications and biological activity, as well as to potentially improve pharmacokinetic properties. nih.govmdpi.com

Rational Design Principles for Analogues with Modified Pharmacophores

Rational design principles for this compound analogues often focus on modifying the putative pharmacophoric units, such as the alkynylcarbinol moiety and the diene system. researchgate.netresearchgate.net The goal is to understand how variations in these structural elements impact interactions with biological targets and subsequent activity. researchgate.net Strategies include altering the lipophilic environment surrounding the alkynylcarbinol unit, varying the distance between functional groups, and introducing new functionalities like 1,3-diyne or aromatic rings. nih.govmdpi.comresearchgate.netacs.org These modifications are guided by the observed biological activities of natural this compound and related polyacetylenes. nih.govmdpi.com

Synthetic Routes to 1,3-Diyne Derivatives

Synthetic routes to 1,3-diyne derivatives of this compound have been developed. One approach involves the reaction of natural this compound with 1-bromo-2-trimethylsilylacetylene or 1-bromo-2-(ω-hydroxyalkyl)acetylenes in the presence of CuCl. nih.govmdpi.comacs.org This method has been reported to afford the target 1,3-diyne derivatives in high yields (50–67%) and with high selectivity (>98%). nih.govacs.orgresearchgate.net

Another strategy for synthesizing 1,3-diyne analogues involves the reaction of a dienal intermediate (obtained from the cross-cyclomagnesiation reaction) with a lithiated trimethylsilylbutadiine, followed by removal of the trimethylsilyl group. mdpi.com This route has been shown to provide the 1,3-diyne analogue of racemic this compound with a yield of approximately 66%. mdpi.com

Interactive Table 1: Yields of 1,3-Diyne this compound Derivatives

| Derivative Type | Starting Material | Reagents | Catalyst | Reported Yield (%) | Selectivity (%) |

| 1,3-diyne derivatives (general) | Natural this compound | 1-bromo-2-trimethylsilylacetylene or 1-bromo-2-(ω-hydroxyalkyl)acetylenes | CuCl | 50–67 | >98 |

| 1,3-diyne analogue (racemic) | Dienal intermediate | 1-lithium-4-trimethylsilyl-1,3-butadiine, TBAF | None | ~66 | Not specified |

Synthesis of Deuterated Analogues for Isotopic Labeling and Mechanistic Probes

Deuterated analogues of this compound are valuable tools for isotopic labeling studies and mechanistic investigations. mdpi.comimreblank.chsymeres.comchem-station.com The introduction of deuterium (B1214612) atoms can help in understanding metabolic pathways, determining reaction mechanisms through kinetic isotope effects, and serving as internal standards in analytical techniques like mass spectrometry. imreblank.chsymeres.comchem-station.comscienceopen.com

An efficient method for the synthesis of a partially deuterated analogue of natural this compound has been developed. mdpi.com This method is based on the Ti-catalyzed cross-cyclomagnesiation of O-containing and terminal aliphatic 1,2-dienes. mdpi.com The introduction of two deuterium atoms is achieved by treating the in situ formed magnesacyclopentane intermediate with D₂O. mdpi.com This approach allows for the synthesis of deuterated this compound in high yield. mdpi.com

Synthesis of Aromatic Analogues

Aromatic analogues of this compound have been synthesized to explore the impact of incorporating aromatic rings into the structure. mdpi.comsciforum.netsciforum.net The presence of aromatic radicals can influence interactions with biological targets, potentially through π-π stacking interactions with DNA or RNA. mdpi.comsciforum.net

A method for the synthesis of aromatic derivatives of this compound involves the use of terminal allenes containing aromatic radicals in the key catalytic cross-cyclomagnesiation reaction (Dzhemilev reaction). mdpi.comsciforum.net This reaction, catalyzed by Cp₂TiCl₂, yields intermediates that are subsequently transformed into racemic this compound derivatives containing a phenyl radical. mdpi.comsciforum.net The reported yields for the final racemic aromatic this compound derivatives are in the range of 80–84%. mdpi.com

Interactive Table 2: Yields in the Synthesis of Racemic Aromatic this compound Derivatives

| Step | Starting Material(s) | Reagents/Catalyst | Reported Yield (%) |

| Cross-cyclomagnesiation and hydrolysis to tetrahydropyran ethers | 1,2-dienes with aromatic radicals, tetrahydropyran esters | EtMgBr, Mg, Cp₂TiCl₂ | 79–82 |

| Deprotection and oxidation to dienal aldehydes | Tetrahydropyran ethers | Deprotection reagent, Dess-Martin periodinane | ~78–82 |

| Reaction with lithium (trimethylsilyl)acetylenide and deprotection | Dienal aldehydes | Lithium (trimethylsilyl)acetylenide, TBAF | ~80–84 |

Comparative Analysis of Synthetic Yields and Stereoselectivities

Comparing the synthetic yields and stereoselectivities across different routes and for various analogues provides insight into the efficiency and control offered by each method. The Ti-catalyzed cross-cyclomagnesiation reaction is highlighted as a key step in achieving stereoselective synthesis of the diene moiety in both natural this compound and its analogues. nih.govmdpi.commdpi.comresearchgate.netkpfu.rusciforum.netacs.orgresearchgate.net

For the synthesis of 1,3-diyne derivatives, reactions of natural this compound with bromoacetylenes in the presence of CuCl provide high yields (50–67%) and excellent selectivity (>98%). nih.govacs.orgresearchgate.net The synthesis of the racemic 1,3-diyne analogue through the dienal route shows a yield of around 66%. mdpi.com

The enantioselective synthesis of natural this compound, particularly the stereoselective reduction step using Alpine-borane, demonstrates high enantiomeric purity (95% ee) and a good yield (84% for this step). sciforum.net

While direct comparative data for all synthetic routes and analogues in a single study is limited in the provided sources, the reported yields and selectivities indicate that efficient methods have been developed for accessing this compound and its various derivatives, with specific strategies employed to control stereochemistry where necessary.

Molecular and Cellular Biological Activity Studies

In Vitro Biological Activity Spectrum Analysis

In vitro studies have demonstrated that Lembehyne B exhibits significant biological activities, including the induction of apoptosis and modulation of the cell cycle in leukemia cell lines, and neuritogenic activity in neuroblastoma cell lines.

Apoptosis Induction in Leukemia Cell Lines (e.g., Jurkat, HL-60, K562)

This compound has been identified as a selective inducer of early apoptosis in several human leukemia cell lines, including Jurkat, HL-60, and K562. rsc.orgresearchgate.netrsc.orgnih.govcolab.ws Flow cytometry studies have been instrumental in demonstrating this effect. rsc.orgresearchgate.netrsc.orgnih.govresearchgate.netresearchgate.net For instance, at concentrations ranging from 0.5 to 4 µM, this compound exhibited a clear cytotoxic effect against these cell lines. rsc.org The half-maximal inhibitory concentration (IC50) values were reported as 2 µM for Jurkat cells, 2.2 µM for HL-60 cells, and 3 µM for K562 cells after 24 hours of treatment. rsc.org

Data Table: IC50 Values of this compound in Leukemia Cell Lines (24h treatment)

| Cell Line | IC50 (µM) |

| Jurkat | 2.0 rsc.org |

| HL-60 | 2.2 rsc.org |

| K562 | 3.0 rsc.org |

Studies on synthetic 1,3-diyne derivatives of this compound have also shown apoptosis-inducing activity against these and other tumor cell lines, such as U937, HeLa, and HEK293. mdpi.comnih.govsciforum.net

Cell Cycle Modulation Studies (e.g., Hypodiploid Sub-G1 Population Induction)

Beyond apoptosis induction, this compound has been shown to modulate the cell cycle in treated cell lines. rsc.orgresearchgate.netrsc.orgnih.govcolab.wsresearchgate.net Specifically, it acts as an inducer of the hypodiploid (sub-G1) sub-population in cell cycle studies for the Jurkat, HL-60, and K562 cell lines. rsc.orgresearchgate.netrsc.orgnih.govcolab.wsresearchgate.net The presence of a hypodiploid sub-G1 population is indicative of DNA fragmentation, a hallmark of apoptosis. inca.gov.br Flow cytometry analysis using propidium (B1200493) iodide staining is a common method employed to assess cell cycle distribution and the presence of the sub-G1 phase. inca.gov.bracs.org

Neuritogenic Activity in Neuroblastoma Cell Lines (e.g., Neuro 2A, PC12)

This compound, along with other lembehynes like Lembehyne A and C, has demonstrated neuritogenic activity. mdpi.comsciforum.netmdpi.comresearchgate.net This activity has been observed in neuroblastoma cell lines such as Neuro 2A and pheochromocytoma PC12 cells. mdpi.comsciforum.netmdpi.comresearchgate.net Lembehyne A, for instance, induced neuritogenesis in PC12 cells at 2 µg/mL and in Neuro 2A cells at 0.1 µg/mL. researchgate.netcapes.gov.br While specific quantitative data for this compound's neuritogenic activity across different concentrations and cell lines were not consistently detailed in the search results, the collective findings indicate its potential to induce neuronal differentiation in these cell models. mdpi.comsciforum.netmdpi.com Studies on 1,3-diyne derivatives of this compound have also investigated their neuritogenic activity against PC12, PC9, and Neuro 2A cell cultures. mdpi.comnih.govsciforum.net

Mechanistic Elucidation of Biological Action at the Molecular Level

Current research is actively investigating the molecular mechanisms underlying this compound's biological effects. acs.org This involves identifying potential molecular targets and pathways and examining their influence on cellular signaling cascades. acs.org

Identification of Putative Molecular Targets and Pathways

While the precise molecular targets and pathways of this compound are still under intensive investigation, research is ongoing to elucidate these aspects. acs.org Studies on other biologically active compounds from marine organisms or those with similar structural features often involve the investigation of various signaling pathways known to be involved in apoptosis, cell cycle regulation, and neuronal differentiation. remedypublications.comresearchgate.netnih.gov Although specific targets for this compound were not explicitly detailed in the provided search results, the observed induction of apoptosis and cell cycle modulation strongly suggests interaction with key regulatory proteins and pathways within these processes. Similarly, its neuritogenic activity implies involvement with pathways that govern neuronal growth and differentiation.

Investigations of Signaling Cascades (e.g., Multiparameter Analysis, Immunohistochemical Studies, Western Blotting, Fluorescence Spectroscopy)

Advanced molecular biological approaches are being employed to investigate the signaling cascades influenced by this compound. acs.org These methods include flow cytometry, multiparameter analysis of signaling pathways, immunohistochemical studies, Western blotting, and fluorescence spectroscopy. acs.org These techniques allow for the assessment of changes in protein expression levels, phosphorylation states, and the activation or inhibition of key signaling molecules involved in apoptosis, cell cycle progression, and neurite outgrowth. For example, Western blotting is a widely used technique to identify and quantify specific proteins in a sample, making it valuable for studying changes in protein markers associated with these cellular processes. azurebiosystems.comazurebiosystems.comlicorbio.com Fluorescent Western blotting, in particular, allows for multiplex detection of multiple proteins simultaneously, providing a more comprehensive view of signaling pathway modulation. azurebiosystems.comthermofisher.com While the specific findings from these studies on this compound's impact on signaling cascades were not extensively detailed in the provided snippets, their application indicates a focused effort to understand the molecular events triggered by this compound.

Mitochondrial Pathway Involvement in Cell Death (referencing Lembehyne C, implying similar investigation for B)

Studies on Lembehyne C, a related marine alkynol, have demonstrated its ability to induce apoptosis in cancer cells, with the cell death mechanism being activated by the mitochondrial pathway. researchgate.netacs.orgnih.gov Lembehyne C exhibits moderate cytotoxicity against various cancer cell lines, including Jurkat, K562, U937, and HL60, and efficiently induces apoptosis in Jurkat cells. researchgate.netacs.orgnih.gov The mitochondrial pathway of apoptosis in vertebrates is dependent on mitochondrial outer membrane permeabilization (MOMP), leading to the release of proteins like cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.govmdpi.com This process is regulated by Bcl-2 family proteins and triggers the activation of caspases, which dismantle the cell. nih.govmdpi.com While direct studies specifically detailing this compound's mechanism via the mitochondrial pathway were not as extensively found in the search results as for Lembehyne C, the close structural relationship and shared cytotoxic activities of lembehynes A-C suggest that this compound's apoptosis-inducing effects may also involve the mitochondrial pathway. mdpi.comresearchgate.netsciforum.netresearchgate.net this compound has been shown to be a selective inducer of early apoptosis in leukemia cancer cells like Jurkat, HL-60, and K562. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure affect biological activity. collaborativedrug.commdpi.com For this compound and its analogues, SAR studies have investigated the impact of structural modifications on their antitumor and neuritogenic properties. researchgate.netmdpi.comsciforum.netacs.orgnih.govnih.gov These studies involve synthesizing derivatives with targeted structural changes and evaluating their biological effects on various cell lines. mdpi.comacs.orgnih.govnih.gov

Impact of Stereochemistry on Biological Activity

The stereochemistry of a molecule, particularly the configuration of chiral centers, can significantly influence its interaction with biological targets and thus its activity. mdpi.comnih.govresearchgate.net For this compound, which contains a hydroxyl group at the C-3 carbon atom, the natural stereoisomer has the 3R configuration. mdpi.com Studies have involved the stereoselective synthesis of natural this compound to investigate its biological properties. mdpi.comresearchgate.net While the search results highlight the importance of stereoselective synthesis in obtaining natural this compound with high enantiomeric purity (e.g., 95% ee for the 3R isomer) mdpi.com, specific comparative data explicitly detailing the difference in biological activity between the R and S enantiomers of this compound was not prominently featured. However, the synthesis of a 1,3-diyne derivative based on racemic this compound showed somewhat lower cytotoxic activity compared to an analogue synthesized using natural this compound, suggesting the influence of stereochemistry on activity. acs.orgnih.gov

Influence of Functional Group Modifications on Activity Profiles

Modifications to the functional groups of this compound have been explored to understand their influence on its activity profiles. mdpi.comacs.orgnih.govnih.gov For example, the synthesis of 1,3-diyne derivatives of natural this compound has been reported. acs.orgnih.govnih.gov These derivatives, containing a 1,3-diyne fragment, were tested for antitumor and neuritogenic activities in comparison to the parent compound. acs.orgnih.govnih.gov Studies on 1,3-diyne analogues of this compound with varying distances between the terminal hydroxy group and the 1,3-diyne moiety revealed differences in their effects on the cell cycle compared to natural this compound. acs.orgnih.gov While this compound primarily induced cell cycle arrest in the G1 phase and accumulation of hypodiploid cells, some 1,3-diyne analogues directly affected the S phase, leading to its arrest and a decrease in the G2 cell population. acs.orgnih.gov The introduction of a phenyl radical into the structure of this compound has also been investigated, with the resulting aromatic analogue showing higher antitumor activity in vitro against certain tumor cell lines (Jurkat, K562, and U937) compared to natural this compound. researchgate.netmdpi.com This suggests that the presence and nature of functional groups significantly impact the cytotoxic potency and mechanism of action of this compound analogues.

Comparative Biological Studies with Chemically Related Natural Products

This compound is part of a class of marine acetylenic alcohols that share structural features, including bis-methylene-separated Z-double bonds. mdpi.comresearchgate.netresearchgate.net Comparative biological studies with chemically related natural products provide insights into the structural features responsible for specific activities. Lembehynes A, B, and C, all isolated from Haliclona sponges, exhibit cytotoxic and neuritogenic activities, although their specific activity profiles may differ. mdpi.comresearchgate.netsciforum.net For instance, Lembehyne A has shown neuritogenic activity against PC12 and Neuro 2A cells. mdpi.com As mentioned earlier, Lembehyne C has been shown to induce apoptosis via the mitochondrial pathway. researchgate.netacs.orgnih.gov The synthesis of 1,3-diyne derivatives of this compound was partly motivated by their structural similarity to other natural products like strongylodiols, pellynols, and halicynones, which possess a broad range of biological activities. nih.gov Comparing the activities of this compound with these related polyacetylene derivatives helps in understanding the role of the alkynylcarbinol and diene functionalities in their observed biological effects.

Here is an interactive table summarizing some comparative biological activity data for this compound and related compounds based on the search results:

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10052205 |

| Lembehyne C | Not readily available in search results, often referenced by synthesis/activity studies |

| Lembehyne A | Not readily available in search results, often referenced by synthesis/activity studies |

| Strongylodiols | (Class of compounds, individual CIDs vary) |

| Pellynols | (Class of compounds, individual CIDs vary) |

| Halicynones | (Class of compounds, individual CIDs vary) |

Mitochondrial Pathway Involvement in Cell Death (referencing Lembehyne C, implying similar investigation for B)

Studies on Lembehyne C, a related marine alkynol, have demonstrated its ability to induce apoptosis in cancer cells, with the cell death mechanism being activated by the mitochondrial pathway. researchgate.netacs.orgnih.gov Lembehyne C exhibits moderate cytotoxicity against various cancer cell lines, including Jurkat, K562, U937, and HL60, and efficiently induces apoptosis in Jurkat cells. researchgate.netacs.orgnih.gov The mitochondrial pathway of apoptosis in vertebrates is dependent on mitochondrial outer membrane permeabilization (MOMP), leading to the release of proteins like cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.govmdpi.com This process is regulated by Bcl-2 family proteins and triggers the activation of caspases, which orchestrate the dismantling of the cell. nih.govmdpi.com While direct studies specifically detailing this compound's mechanism via the mitochondrial pathway were not as extensively found in the search results as for Lembehyne C, the close structural relationship and shared cytotoxic activities of lembehynes A-C suggest that this compound's apoptosis-inducing effects may also involve the mitochondrial pathway. mdpi.comresearchgate.netsciforum.netresearchgate.net this compound has been shown to be a selective inducer of early apoptosis in leukemia cancer cells like Jurkat, HL-60, and K562. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure affect biological activity. collaborativedrug.commdpi.com For this compound and its analogues, SAR studies have investigated the impact of structural modifications on their antitumor and neuritogenic properties. researchgate.netmdpi.comsciforum.netacs.orgnih.govnih.gov These studies involve synthesizing derivatives with targeted structural changes and evaluating their biological effects on various cell lines. mdpi.comacs.orgnih.govnih.gov

Impact of Stereochemistry on Biological Activity

The stereochemistry of a molecule, particularly the configuration of chiral centers, can significantly influence its interaction with biological targets and thus its activity. mdpi.comnih.govresearchgate.net For this compound, which contains a hydroxyl group at the C-3 carbon atom, the natural stereoisomer has the 3R configuration. mdpi.com Studies have involved the stereoselective synthesis of natural this compound to investigate its biological properties. mdpi.comresearchgate.net While the search results highlight the importance of stereoselective synthesis in obtaining natural this compound with high enantiomeric purity (e.g., 95% ee for the 3R isomer) mdpi.com, specific comparative data explicitly detailing the difference in biological activity between the R and S enantiomers of this compound was not prominently featured. However, the synthesis of a 1,3-diyne derivative based on racemic this compound showed somewhat lower cytotoxic activity compared to an analogue synthesized using natural this compound, suggesting the influence of stereochemistry on activity. acs.orgnih.gov

Influence of Functional Group Modifications on Activity Profiles

Modifications to the functional groups of this compound have been explored to understand their influence on its activity profiles. mdpi.comacs.orgnih.govnih.gov For example, the synthesis of 1,3-diyne derivatives of natural this compound has been reported. acs.orgnih.govnih.gov These derivatives, containing a 1,3-diyne fragment, were tested for antitumor and neuritogenic activities in comparison to the parent compound. acs.orgnih.govnih.gov Studies on 1,3-diyne analogues of this compound with varying distances between the terminal hydroxy group and the 1,3-diyne moiety revealed differences in their effects on the cell cycle compared to natural this compound. acs.orgnih.gov While this compound primarily induced cell cycle arrest in the G1 phase and accumulation of hypodiploid cells, some 1,3-diyne analogues directly affected the S phase, leading to its arrest and a decrease in the G2 cell population. acs.orgnih.gov The introduction of a phenyl radical into the structure of this compound has also been investigated, with the resulting aromatic analogue showing higher antitumor activity in vitro against certain tumor cell lines (Jurkat, K562, and U937) compared to natural this compound. researchgate.netmdpi.com This suggests that the presence and nature of functional groups significantly impact the cytotoxic potency and mechanism of action of this compound analogues.

Comparative Biological Studies with Chemically Related Natural Products

This compound is part of a class of marine acetylenic alcohols that share structural features, including bis-methylene-separated Z-double bonds. mdpi.comresearchgate.netresearchgate.net Comparative biological studies with chemically related natural products provide insights into the structural features responsible for specific activities. Lembehynes A, B, and C, all isolated from Haliclona sponges, exhibit cytotoxic and neuritogenic activities, although their specific activity profiles may differ. mdpi.comresearchgate.netsciforum.net For instance, Lembehyne A has shown neuritogenic activity against PC12 and Neuro 2A cells. mdpi.com As mentioned earlier, Lembehyne C has been shown to induce apoptosis via the mitochondrial pathway. researchgate.netacs.orgnih.gov The synthesis of 1,3-diyne derivatives of this compound was partly motivated by their structural similarity to other natural products like strongylodiols, pellynols, and halicynones, which possess a broad range of biological activities. nih.gov Comparing the activities of this compound with these related polyacetylene derivatives helps in understanding the role of the alkynylcarbinol and diene functionalities in their observed biological effects.

Here is an interactive table summarizing some comparative biological activity data for this compound and related compounds based on the search results:

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Methodologies for Accessing Complex Lembehyne B Analogues

While total synthesis of this compound has been achieved, the development of more efficient, stereoselective, and scalable synthetic methodologies remains a critical area for future research. Current methods often involve multiple steps and utilize reactions like Ti-catalyzed cross-cyclomagnesiation mdpi.comrsc.orgmdpi.com. Future efforts could focus on:

Exploring novel catalytic systems to improve yields and reduce reaction times.

Developing divergent synthetic routes to easily access a wider range of this compound analogues with structural modifications at different positions.

Implementing flow chemistry or automated synthesis techniques for higher throughput and scalability.

Designing syntheses that incorporate isotopic labeling for mechanistic studies.

The ability to readily synthesize complex analogues is crucial for comprehensive structure-activity relationship (SAR) studies, which are essential for identifying key structural features responsible for this compound's biological activities and potentially enhancing them.

Deepening Mechanistic Understanding of this compound-Target Interactions at the Atomic Level

The precise molecular targets and mechanisms by which this compound exerts its neuritogenic and apoptotic effects are not yet fully elucidated. Future research should aim to provide a detailed understanding at the atomic level through:

Employing advanced biochemical and biophysical techniques, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography or cryo-electron microscopy, to identify and characterize direct binding partners.

Utilizing techniques like affinity chromatography coupled with mass spectrometry to pull down and identify proteins that interact with this compound.

Conducting detailed kinetic and thermodynamic studies of this compound-target interactions.

Investigating post-translational modifications of target proteins induced by this compound.

Understanding these interactions at a high resolution is vital for rational drug design and the development of more potent and selective analogues.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Uncover Comprehensive Biological Networks

To gain a holistic view of this compound's impact on biological systems, omics technologies can be powerfully applied. Future research could utilize:

Proteomics to identify global changes in protein expression and modification in response to this compound treatment, potentially revealing affected pathways and networks.

Metabolomics to profile metabolic alterations induced by this compound, providing insights into its influence on cellular metabolism and identifying potential biomarkers of response or toxicity.

Transcriptomics to analyze changes in gene expression patterns, complementing proteomic findings and highlighting regulatory mechanisms.

Integrating data from multiple omics platforms can provide a comprehensive picture of the biological networks perturbed by this compound, revealing off-target effects and identifying potential synergistic or antagonistic interactions with other cellular components.

Exploitation of this compound as a Molecular Probe for Chemical Biology

This compound's distinct structure and biological activities make it a valuable candidate for development as a molecular probe to study specific biological processes. Future research could involve:

Synthesizing clickable or affinity-tagged versions of this compound that retain biological activity.

Using these probes in conjunction with techniques like activity-based protein profiling (ABPP) to identify functional protein targets in complex biological mixtures.

Developing fluorescent or luminescent probes based on this compound to visualize its distribution and localization within cells and tissues.

Such molecular probes can serve as powerful tools for dissecting complex biological pathways and validating potential therapeutic targets.

Theoretical and Computational Approaches in Predicting Reactivity and Biological Function

Computational methods can significantly accelerate the research process by providing predictive insights. Future research should leverage:

Molecular docking and dynamics simulations to predict binding modes and affinities of this compound and its analogues to potential targets.

Quantitative structure-activity relationship (QSAR) modeling to build predictive models linking chemical structure to biological activity, guiding the design of new analogues.

Density functional theory (DFT) calculations to understand the electronic structure and reactivity of this compound, informing synthetic strategies and mechanistic studies.

Network analysis and systems biology approaches to integrate omics data and model the biological networks affected by this compound.

These computational tools can help prioritize experimental efforts, reduce the need for extensive empirical screening, and provide deeper insights into the underlying principles governing this compound's behavior.

Exploration of Potential Biosynthetic Pathways in Marine Organisms

Understanding how marine organisms synthesize this compound can provide valuable insights for sustainable production and the discovery of related compounds. Future research could focus on:

Identifying the genes and enzymes involved in the biosynthesis of this compound in Haliclona sp. or other producing organisms.

Investigating the environmental factors and biological cues that regulate this compound production.

Exploring the potential for engineered biosynthesis in heterologous hosts to enable scalable and environmentally friendly production.

Elucidating the biosynthetic pathway could also reveal novel enzymes and enzymatic reactions that could be harnessed for synthetic chemistry or biotechnology applications.

Q & A

Q. How can structure-activity relationship (SAR) studies guide this compound analog design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.